molecular formula C25H30N4O8S B10861853 (E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B10861853
M. Wt: 546.6 g/mol
InChI Key: OMDWVJLHHMNGPD-SLISQCDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

M1069 is unique in its high selectivity for the A2A and A2B adenosine receptors compared to other similar compounds. Some similar compounds include:

    ZM241385: Another A2A adenosine receptor antagonist, but with different selectivity and binding properties.

    SCH58261: A selective A2A adenosine receptor antagonist with distinct pharmacological properties.

    Caffeine: A non-selective adenosine receptor antagonist that affects multiple adenosine receptor subtypes.

M1069’s uniqueness lies in its dual selectivity for A2A and A2B receptors and its potent anti-tumor activity .

Properties

Molecular Formula

C25H30N4O8S

Molecular Weight

546.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

InChI

InChI=1S/C21H26N4O4S.C4H4O4/c1-27-18-16-17(15(11-22-18)14-3-9-28-10-4-14)30-19(23-16)24-20(26)25-7-6-21(12-25)5-2-8-29-13-21;5-3(6)1-2-4(7)8/h3,11H,2,4-10,12-13H2,1H3,(H,23,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1+/t21-;/m0./s1

InChI Key

OMDWVJLHHMNGPD-SLISQCDCSA-N

Isomeric SMILES

COC1=NC=C(C2=C1N=C(S2)NC(=O)N3CC[C@]4(C3)CCCOC4)C5=CCOCC5.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=NC=C(C2=C1N=C(S2)NC(=O)N3CCC4(C3)CCCOC4)C5=CCOCC5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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